2-Bromo-4-(methoxymethyl)pyridine
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Overview
Description
2-Bromo-4-(methoxymethyl)pyridine: is an organic compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a methoxymethyl group at the fourth position of the pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methoxymethyl)pyridine typically involves the bromination of 4-(methoxymethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.
Oxidation and Reduction Reactions: Aldehydes, carboxylic acids, and methyl derivatives of pyridine.
Scientific Research Applications
2-Bromo-4-(methoxymethyl)pyridine is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methoxymethyl)pyridine in chemical reactions involves the activation of the bromine atom and the methoxymethyl group. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxymethyl group can undergo oxidation or reduction, leading to the formation of various functional groups that enhance the reactivity and versatility of the compound.
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a methoxymethyl group.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, offering different electronic properties.
2-Bromo-4-methoxypyridine: Has a methoxy group instead of a methoxymethyl group.
Uniqueness: 2-Bromo-4-(methoxymethyl)pyridine is unique due to the presence of the methoxymethyl group, which provides additional reactivity and versatility in chemical synthesis. This compound can participate in a wider range of reactions compared to its analogs, making it a valuable intermediate in organic chemistry.
Properties
IUPAC Name |
2-bromo-4-(methoxymethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVHFHVQIBIRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693767 |
Source
|
Record name | 2-Bromo-4-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-96-7 |
Source
|
Record name | Pyridine, 2-bromo-4-(methoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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